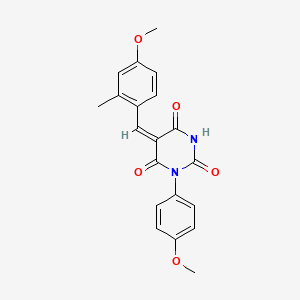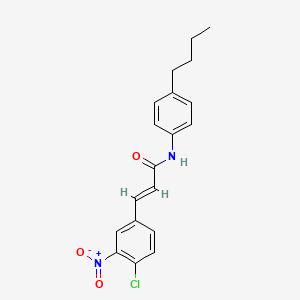
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide, also known as GW 842166X, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has been studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Mechanism of Action
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X inhibits the PKB/Akt pathway by binding to the ATP-binding site of the PKB kinase domain. This prevents the phosphorylation and activation of downstream targets involved in cell survival and proliferation. Inhibition of this pathway can also lead to the activation of apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X has been found to have anti-inflammatory effects and can reduce the production of cytokines involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X is its specificity for the PKB/Akt pathway, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer type and stage, and further studies are needed to determine its optimal dosage and treatment duration. Additionally, 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X may have limited efficacy in tumors with mutations in the PKB/Akt pathway or in tumors with alternative survival pathways.
Future Directions
For 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X include further preclinical studies to determine its efficacy in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, clinical trials are needed to determine its safety and efficacy in humans. Other potential applications for 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X include the treatment of inflammatory diseases and neurodegenerative disorders. Further research is needed to explore these potential applications.
Synthesis Methods
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X can be synthesized using a multi-step process involving several reactions. The first step involves the condensation of 4-methoxybenzoyl chloride with 8-methoxy-5-quinolineamine to form the intermediate 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide. This intermediate is then treated with a reducing agent such as sodium borohydride to obtain the final product, 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X.
Scientific Research Applications
4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the PKB/Akt pathway, which is frequently activated in cancer cells and plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to cell death and tumor regression. Preclinical studies have demonstrated the efficacy of 4-methoxy-N-(8-methoxy-5-quinolinyl)benzamide 842166X in various cancer models, including breast, prostate, and lung cancer.
properties
IUPAC Name |
4-methoxy-N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-7-5-12(6-8-13)18(21)20-15-9-10-16(23-2)17-14(15)4-3-11-19-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWYIFQIYQWBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(8-methoxyquinolin-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-nitrophenoxy)acetyl]amino}isophthalic acid](/img/structure/B4892186.png)

![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)

![2-chloro-5-nitrobenzoic acid - 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (1:1)](/img/structure/B4892234.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4892246.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)